Cas no 1388045-38-2 (3-fluoro-4-hydrazinylbenzoic acid)

3-fluoro-4-hydrazinylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-fluoro-4-hydrazinylbenzoic acid
- Benzoic acid, 3-fluoro-4-hydrazinyl-
-
- MDL: MFCD22565078
- Inchi: 1S/C7H7FN2O2/c8-5-3-4(7(11)12)1-2-6(5)10-9/h1-3,10H,9H2,(H,11,12)
- InChI Key: HDICCNZUAPGNQM-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(NN)C(F)=C1
3-fluoro-4-hydrazinylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01026732-1g |
3-Fluoro-4-hydrazinylbenzoic acid |
1388045-38-2 | 95% | 1g |
¥3717.0 | 2023-04-02 | |
Chemenu | CM421752-500mg |
3-fluoro-4-hydrazinylbenzoic acid |
1388045-38-2 | 95%+ | 500mg |
$648 | 2023-03-27 | |
Enamine | EN300-245242-0.1g |
3-fluoro-4-hydrazinylbenzoic acid |
1388045-38-2 | 91% | 0.1g |
$257.0 | 2024-06-19 | |
Chemenu | CM421752-250mg |
3-fluoro-4-hydrazinylbenzoic acid |
1388045-38-2 | 95%+ | 250mg |
$353 | 2023-03-27 | |
Aaron | AR01AVJZ-50mg |
3-fluoro-4-hydrazinylbenzoic acid |
1388045-38-2 | 91% | 50mg |
$265.00 | 2025-02-09 | |
Aaron | AR01AVJZ-2.5g |
3-fluoro-4-hydrazinylbenzoic acid |
1388045-38-2 | 91% | 2.5g |
$2025.00 | 2023-12-16 | |
Aaron | AR01AVJZ-5g |
3-fluoro-4-hydrazinylbenzoic acid |
1388045-38-2 | 91% | 5g |
$2984.00 | 2023-12-16 | |
1PlusChem | 1P01AVBN-50mg |
3-fluoro-4-hydrazinylbenzoic acid |
1388045-38-2 | 91% | 50mg |
$229.00 | 2025-03-19 | |
Aaron | AR01AVJZ-10g |
3-fluoro-4-hydrazinylbenzoic acid |
1388045-38-2 | 91% | 10g |
$4413.00 | 2023-12-16 | |
A2B Chem LLC | AV85971-50mg |
3-fluoro-4-hydrazinylbenzoic acid |
1388045-38-2 | 91% | 50mg |
$219.00 | 2024-04-20 |
3-fluoro-4-hydrazinylbenzoic acid Related Literature
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
Additional information on 3-fluoro-4-hydrazinylbenzoic acid
Recent Advances in the Application of 3-Fluoro-4-hydrazinylbenzoic Acid (CAS: 1388045-38-2) in Chemical Biology and Pharmaceutical Research
3-Fluoro-4-hydrazinylbenzoic acid (CAS: 1388045-38-2) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features and reactivity. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of targeted drug delivery and enzyme inhibition. This compound's hydrazine moiety enables efficient conjugation with carbonyl-containing molecules, making it a valuable tool for bioconjugation and prodrug strategies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-fluoro-4-hydrazinylbenzoic acid as a key intermediate in the synthesis of fluorinated kinase inhibitors. The researchers utilized the compound's hydrazine group to create Schiff base linkages with various aldehyde-functionalized pharmacophores, resulting in compounds with improved target selectivity and metabolic stability. The fluorine atom at the 3-position was found to significantly enhance binding affinity through favorable interactions with hydrophobic pockets in the ATP-binding site of several kinases.
In the field of radiopharmaceuticals, 3-fluoro-4-hydrazinylbenzoic acid has shown promise as a bifunctional chelator for PET imaging probes. A recent Nature Communications article (2024) described its application in the development of 18F-labeled tracers for tumor imaging. The compound's ability to simultaneously coordinate radiometals through its carboxylate group while providing a hydrazine handle for biomolecule conjugation offers distinct advantages over traditional chelators. Preclinical studies demonstrated excellent in vivo stability and tumor-targeting efficiency of the resulting radioconjugates.
The compound's potential in antibiotic development was explored in a 2024 ACS Infectious Diseases publication, where it served as a core structure for novel β-lactamase inhibitors. Researchers designed hybrid molecules combining 3-fluoro-4-hydrazinylbenzoic acid with known β-lactam scaffolds, resulting in compounds that showed synergistic activity with existing antibiotics against multidrug-resistant bacterial strains. The fluorine substitution was crucial for maintaining optimal pharmacokinetic properties while the hydrazine group facilitated covalent interaction with the enzyme's active site.
Ongoing research (as of Q2 2024) is investigating the application of 3-fluoro-4-hydrazinylbenzoic acid in PROTAC (Proteolysis Targeting Chimera) technology. Preliminary results suggest that its hydrazine moiety can effectively link E3 ligase ligands to target protein binders, creating degraders with improved cellular permeability compared to traditional PEG-based linkers. The fluorine atom appears to contribute to enhanced proteolytic stability of these bifunctional molecules.
From a synthetic chemistry perspective, recent advances have improved the scalability of 3-fluoro-4-hydrazinylbenzoic acid production. A 2023 Organic Process Research & Development paper detailed a novel continuous flow synthesis method that achieves >85% yield while minimizing hazardous hydrazine handling. This development is particularly significant given the growing demand for this building block in pharmaceutical R&D.
In conclusion, 3-fluoro-4-hydrazinylbenzoic acid (CAS: 1388045-38-2) continues to demonstrate broad utility across multiple pharmaceutical research areas. Its unique combination of fluorine substitution and hydrazine functionality enables diverse applications ranging from drug discovery to diagnostic imaging. Future research directions likely include further exploration of its use in covalent drug design and as a platform for developing novel bioconjugation strategies.
1388045-38-2 (3-fluoro-4-hydrazinylbenzoic acid) Related Products
- 2171695-14-8(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2,2,3,3-tetramethylbutyl)carbamoylpropanoic acid)
- 2171978-25-7(1-(2-chloro-4-fluorophenyl)-N-ethyl-1H-pyrazole-5-sulfonamide)
- 1261942-08-8(2-chloro-4-(2-fluoro-4-methylphenyl)phenol)
- 886501-70-8(2-chloro-5-methoxy-4-(piperidin-1-yl)benzaldehyde)
- 1996503-69-5(4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine)
- 63096-36-6(methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate)
- 2228565-71-5(3-5-fluoro-2-(trifluoromethyl)phenyloxolane-2,5-dione)
- 2097936-67-7(7-(thiophen-2-yl)-1,4-thiazepane-1,1-dione hydrochloride)
- 96449-76-2(2-Pyrrolidinone, 4-(hydroxymethyl)-1-(3-pyridinylmethyl)-)
- 1932074-14-0(tert-butyl N-{[(3R,4S)-3-fluoropiperidin-4-yl]methyl}carbamate)




